Nanomolar DYRK1A Binding Affinity (Kd) with Atomic-Resolution Structural Validation
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine binds wild-type human DYRK1A with a Kd of 3 nM, measured using a TR-FRET displacement assay [1]. This binding mode is structurally validated by a co-crystal structure (PDB ID: 7A4Z) showing the compound occupies the ATP-binding pocket of DYRK1A [2]. In contrast, the 4-fluoro and 4-chloro phenyl analogs lack publicly available, structurally-validated DYRK1A binding data at comparable resolution, making the methoxy derivative the only analog in this series with confirmed DYRK1A target engagement at atomic detail [1][2].
| Evidence Dimension | Binding affinity (Kd) to DYRK1A kinase |
|---|---|
| Target Compound Data | Kd = 3 nM (wild-type human partial length DYRK1A, H129 to S509 residues) |
| Comparator Or Baseline | 4-Fluoro analog (CAS 5848-04-4) and 4-chloro analog (CAS 40545-65-1): no publicly reported DYRK1A Kd values or co-crystal structures identified |
| Quantified Difference | Target compound: quantifiable nanomolar affinity and validated binding pose; comparators: affinity data absent or unreported |
| Conditions | TR-FRET displacement assay; recombinant DYRK1A (human, partial length) expressed in mammalian system; 1 hr incubation [1]; X-ray crystallography at resolution suitable for fragment-based design [2] |
Why This Matters
Only the methoxy-substituted analog provides both quantitative binding affinity and a validated binding mode, enabling rational optimization and reducing the risk of off-target effects due to unknown binding interactions.
- [1] BindingDB. Affinity data for 3-(4-methoxyphenyl)-1H-pyrazol-5-amine (BDBM50567047) vs. DYRK1A. Kd: 3 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567047 View Source
- [2] Walmsley, D. L., et al. (2021). Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B. Journal of Medicinal Chemistry, 64(13), 8971–8991. PDB ID: 7A4Z. View Source
